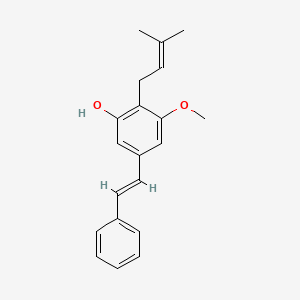

Longistyline A

Description

from Cajanus cajan; structure in first source

Properties

CAS No. |

64095-60-9 |

|---|---|

Molecular Formula |

C20H22O2 |

Molecular Weight |

294.4 g/mol |

IUPAC Name |

3-methoxy-2-(3-methylbut-2-enyl)-5-[(E)-2-phenylethenyl]phenol |

InChI |

InChI=1S/C20H22O2/c1-15(2)9-12-18-19(21)13-17(14-20(18)22-3)11-10-16-7-5-4-6-8-16/h4-11,13-14,21H,12H2,1-3H3/b11-10+ |

InChI Key |

MPDBOKIOROLWQP-ZHACJKMWSA-N |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Biological Activity of Longistyline A

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following technical guide is based on the currently available scientific literature. Publicly accessible information on the biological activity of Longistyline A is limited, with research primarily focused on its neuroprotective effects. Further comprehensive studies are required to fully elucidate its pharmacological profile.

Introduction

This compound is a naturally occurring phenolic compound that has garnered interest for its potential therapeutic properties. This document provides a detailed overview of the documented biological activity of this compound, with a focus on its neuroprotective effects. The information is presented to cater to researchers, scientists, and professionals in the field of drug development, offering a consolidated resource for understanding its mechanism of action and experimental evaluation.

Neuroprotective Activity of this compound

The primary reported biological activity of this compound is its neuroprotective effect against corticosterone-induced neurotoxicity. Research has demonstrated that this compound can mitigate the detrimental effects of high concentrations of corticosterone on neuronal cells.

Quantitative Data on Neuroprotective Effects

The neuroprotective effects of this compound have been observed in PC12 cells, a cell line commonly used in neuroscience research as a model for neuronal cells. The following table summarizes the key quantitative data from a study investigating these effects.

| Cell Line | Stressor | This compound Concentration | Observed Effects | Reference |

| PC12 | 100 µmol/L Corticosterone | 4.0, 8.0, and 16.0 µmol/L | Alleviation of corticosterone-induced effects: increased cell survival rate, decreased lactate dehydrogenase (LDH) release, reduced DNA fragmentation, decreased intracellular Ca2+ concentration, and diminished caspase-3 activity. The effects did not show a clear dose-dependent manner. | [1] |

Proposed Mechanism of Neuroprotection

This compound is suggested to exert its neuroprotective effects by modulating key intracellular signaling events associated with apoptosis and cellular stress. The proposed mechanism involves the downregulation of intracellular calcium levels and the inhibition of caspase-3 activity, both of which are critical mediators of programmed cell death.

Caption: Proposed neuroprotective mechanism of this compound.

Experimental Protocols

The following sections outline generalized methodologies for key experiments to assess the neuroprotective activity of this compound, based on the available literature.

Cell Culture and Treatment

PC12 cells are cultured in an appropriate medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2. For experiments, cells are seeded in multi-well plates. To induce neurotoxicity, cells are exposed to corticosterone. For neuroprotection studies, cells are co-incubated with corticosterone and varying concentrations of this compound for a specified duration (e.g., 48 hours).

Assessment of Cell Viability and Cytotoxicity

-

Cell Viability (MTT Assay): This colorimetric assay measures the metabolic activity of cells. After treatment, MTT solution is added to the cells, and the resulting formazan crystals are dissolved in a solvent. The absorbance is measured to determine the percentage of viable cells relative to a control group.

-

Cytotoxicity (LDH Release Assay): Lactate dehydrogenase (LDH) is a cytosolic enzyme released into the culture medium upon cell membrane damage. The amount of LDH in the medium is quantified using a commercially available kit to assess the level of cytotoxicity.

Apoptosis Assays

-

DNA Fragmentation Analysis: Apoptosis is characterized by the cleavage of genomic DNA into smaller fragments. This can be visualized by agarose gel electrophoresis of extracted DNA, which will show a characteristic "ladder" pattern in apoptotic cells.

-

Caspase-3 Activity Assay: Caspase-3 is a key executioner caspase in the apoptotic pathway. Its activity can be measured using a fluorometric or colorimetric assay that detects the cleavage of a specific substrate.

Measurement of Intracellular Calcium Concentration ([Ca2+]i)

Intracellular calcium levels can be measured using fluorescent calcium indicators such as Fura-2 AM. Cells are loaded with the dye, and the fluorescence intensity is measured using a fluorescence microscope or a plate reader to determine the relative changes in [Ca2+]i upon treatment.

Caption: General experimental workflow for evaluating the neuroprotective activity of this compound.

Other Potential Biological Activities (Underexplored)

While the neuroprotective effects of this compound are the most documented, its chemical structure as a stilbenoid suggests the potential for other biological activities, which are common for this class of compounds. These may include:

-

Anticancer Activity: Stilbenoids are known to possess anticancer properties through various mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis.

-

Anti-inflammatory Activity: Many stilbenoids exhibit anti-inflammatory effects by modulating inflammatory signaling pathways such as NF-κB.

-

Antioxidant Activity: The phenolic structure of this compound suggests it may have antioxidant properties, enabling it to scavenge free radicals.

It is important to emphasize that these are hypothetical activities based on the chemical class of this compound, and dedicated research is required to validate these potential effects.

Conclusion and Future Directions

This compound has demonstrated promising neuroprotective activity in in vitro models, primarily by mitigating corticosterone-induced neurotoxicity through the modulation of intracellular calcium and caspase-3 activity. The current body of evidence, however, is limited, and further research is essential to fully understand its pharmacological profile.

Future research should focus on:

-

Elucidating the detailed molecular mechanisms underlying its neuroprotective effects.

-

Investigating its potential anticancer, anti-inflammatory, and antioxidant properties.

-

Conducting in vivo studies to validate its therapeutic potential in animal models of neurodegenerative diseases and other conditions.

-

Performing structure-activity relationship studies to identify more potent analogs.

The development of this compound as a therapeutic agent will depend on a more comprehensive understanding of its biological activities and safety profile.

References

Unveiling Longistyline A: A Technical Guide to Its Natural Sources and Isolation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Longistyline A, a prenylated stilbenoid with noteworthy biological activity. As interest in natural products for drug discovery continues to grow, a comprehensive understanding of the sources, isolation, and potential mechanisms of action of compounds like this compound is paramount. This document details its primary natural source, quantitative data, experimental protocols for its isolation and analysis, and insights into the signaling pathways of a closely related compound, Longistyline C.

Natural Sources of this compound

This compound is a naturally occurring stilbenoid that has been identified in the plant kingdom. The primary and most well-documented source of this compound is the pigeon pea plant.

-

Cajanus cajan (L.) Millsp. (Pigeon Pea): this compound is an abundant stilbene found in the leaves of Cajanus cajan.[1][2] This legume, widely cultivated in tropical and subtropical regions, is the principal source from which this compound has been isolated and characterized. The leaves, in particular, have been shown to contain the highest concentrations of stilbenes compared to other parts of the plant.[3]

Quantitative Analysis

Quantitative analysis of this compound and its related compound, Longistyline C, has been performed on different parts of the Cajanus cajan plant. The leaves have been identified as the most abundant source of these stilbenoids.

| Compound | Plant Part | Concentration (% of total stilbene content) | Method of Analysis |

| Total Stilbenes | Leaves | 1.96% | HPLC |

| Total Stilbenes | Tender Stems | 0.43% | HPLC |

| Total Stilbenes | Stems | 0.08% | HPLC |

| Total Stilbenes | Roots | 0.01% | HPLC |

Table 1: Quantitative analysis of total stilbene content in various parts of Cajanus cajan. Data sourced from a study on the quantification of stilbenes in pigeon pea.[3]

A study focused on developing quality control criteria for Cajanus cajan established a Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) method for the determination of this compound and Longistyline C.[4] The method demonstrated good linearity for this compound in the range of 0.00288 - 0.0576 µg, with an average recovery of 98.9% and a Relative Standard Deviation (RSD) of 2.4%.[4]

Experimental Protocols

The following sections detail the methodologies for the isolation and quantification of this compound from its natural source, based on established scientific literature.

Isolation of this compound from Cajanus cajan Leaves

This protocol is based on the methodology described for the isolation of this compound and C for quality control and bioactivity studies.[1][2][4]

1. Extraction:

- Air-dried and powdered leaves of Cajanus cajan are extracted with a suitable solvent, such as methanol or ethanol, at room temperature.

- The extraction is typically carried out over an extended period (e.g., overnight) and may be repeated to ensure maximum yield.

- The resulting extracts are combined and concentrated under reduced pressure to obtain a crude extract.

2. Fractionation:

- The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol, to separate compounds based on their polarity.

3. Chromatographic Purification:

- The fraction containing this compound (typically the less polar fraction) is subjected to column chromatography on silica gel.

- A gradient elution system, for example, a mixture of n-hexane and ethyl acetate with increasing polarity, is used to separate the compounds.

- Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing this compound.

- Further purification can be achieved using preparative High-Performance Liquid Chromatography (HPLC) to yield pure this compound.[3]

Quantitative Analysis by RP-HPLC

This protocol is adapted from a validated method for the quantification of this compound and C in Cajanus cajan.[4]

1. Standard and Sample Preparation:

- A standard stock solution of purified this compound is prepared in methanol.

- The plant material (e.g., dried leaves) is powdered, and a known amount is extracted with methanol using ultrasonication or maceration.

- The extract is filtered and diluted to a known volume with methanol.

2. HPLC Conditions:

- Column: Thermo BDS Hypersil C18 column (4.6 mm x 250 mm, 5 µm).[4]

- Mobile Phase: A mixture of methanol and water (e.g., 8:2 v/v).[4]

- Flow Rate: Typically 1.0 mL/min.

- Detection: UV detector set at a wavelength where this compound shows maximum absorbance.

- Injection Volume: A fixed volume of the standard and sample solutions is injected.

3. Quantification:

- A calibration curve is constructed by plotting the peak area against the concentration of the this compound standards.

- The concentration of this compound in the sample is determined by comparing its peak area with the calibration curve.

Signaling Pathways of a Related Compound: Longistyline C

While specific signaling pathways for this compound have not been extensively reported, research on the closely related stilbenoid, Longistyline C, also isolated from Cajanus cajan, has provided insights into its neuroprotective effects. Longistyline C has been shown to exert its neuroprotective activity against glutamate-induced injury in PC12 cells by regulating the NMDAR/NR2B-ERK1/2 signaling pathway and restoring endoplasmic reticulum function.[5][6][7]

Caption: Neuroprotective signaling pathway of Longistyline C.

This diagram illustrates that glutamate binding to the NMDAR/NR2B receptor leads to an upregulation of CaMKII and subsequent endoplasmic reticulum (ER) stress. Longistyline C is shown to inhibit the NMDAR/NR2B receptor and downregulate CaMKII, leading to an upregulation of p-ERK and p-CREB, which promotes neuroprotection. Additionally, Longistyline C alleviates ER stress.

Conclusion

This compound, a promising bioactive stilbenoid, is primarily sourced from the leaves of Cajanus cajan. This guide has provided a consolidated resource for researchers by detailing its natural origin, presenting available quantitative data, outlining experimental protocols for its isolation and analysis, and offering insights into the mechanistic pathways of a closely related compound. Further research into the specific signaling pathways of this compound will be crucial in fully elucidating its therapeutic potential.

References

- 1. researchgate.net [researchgate.net]

- 2. Longistylin A, a natural stilbene isolated from the leaves of Cajanus cajan, exhibits significant anti-MRSA activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ç»ä¸æ£ç´¢ [library.usx.edu.cn]

- 4. [Determination of longistylin A and longistylin C in Cajanus cajan] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Longistyline C acts antidepressant in vivo and neuroprotection in vitro against glutamate-induced cytotoxicity by regulating NMDAR/NR2B-ERK pathway in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Longistyline C acts antidepressant in vivo and neuroprotection in vitro against glutamate-induced cytotoxicity by regulating NMDAR/NR2B-ERK pathway in PC12 cells | PLOS One [journals.plos.org]

- 7. Longistyline C acts antidepressant in vivo and neuroprotection in vitro against glutamate-induced cytotoxicity by regulating NMDAR/NR2B-ERK pathway in PC12 cells - PMC [pmc.ncbi.nlm.nih.gov]

Longistyline A: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Longistyline A, a stilbenoid compound isolated from Cajanus cajan (pigeon pea), has emerged as a molecule of interest for its potential therapeutic properties. This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action, with a primary focus on its neuroprotective effects. Drawing parallels with the closely related compound, Longistyline C, this document also explores potential anti-proliferative activities. Detailed experimental protocols for key assays, quantitative data summaries, and signaling pathway diagrams are presented to facilitate further research and drug development efforts.

Core Mechanism of Action: Neuroprotection

The principal characterized mechanism of action for this compound is its neuroprotective effect against corticosterone-induced neurotoxicity in pheochromocytoma (PC12) cells, a well-established in vitro model for neuronal studies. Corticosterone, a glucocorticoid, induces neuronal damage and apoptosis, mimicking some aspects of stress-related neuronal injury. This compound has been shown to mitigate these effects through the modulation of key intracellular signaling pathways.

The proposed mechanism centers on the regulation of intracellular calcium homeostasis and the inhibition of apoptosis. Specifically, this compound has been observed to decrease the intracellular calcium concentration ([Ca2+]i) and inhibit the activity of caspase-3, a critical executioner enzyme in the apoptotic cascade.[1]

Signaling Pathways

The precise signaling cascade initiated by this compound is not fully elucidated. However, based on the observed downstream effects and studies on the related compound Longistyline C, a putative pathway can be proposed. Longistyline C has been shown to exert neuroprotective effects against glutamate-induced cytotoxicity by regulating the NMDAR/NR2B-ERK1/2 pathway. It is plausible that this compound may act through a similar, if not identical, pathway in the context of corticosterone-induced neurotoxicity.

Potential Anti-Proliferative Activity

While direct studies on the anti-cancer effects of this compound are currently limited, research on the structurally similar compound, Longistyline C, also found in Cajanus cajan, provides compelling evidence for potential anti-proliferative activity.[2] Longistyline C has demonstrated significant inhibitory effects on the proliferation of various human cancer cell lines.[2] Given the structural similarity, it is hypothesized that this compound may share these anti-proliferative properties.

Stilbenoids, the class of compounds to which this compound belongs, are known to exert anti-cancer effects through various mechanisms, including the induction of apoptosis and cell cycle arrest.

Quantitative Data

Table 1: Neuroprotective Effects of this compound on Corticosterone-Induced Neurotoxicity in PC12 Cells

| Treatment | Concentration (µM) | Cell Survival Rate (%) | LDH Release (%) | DNA Fragmentation | [Ca2+]i | Caspase-3 Activity |

| Control | - | 100 | Baseline | Normal | Normal | Normal |

| Corticosterone | 100 | Reduced | Increased | Increased | Increased | Increased |

| This compound + Corticosterone | 4.0 | Alleviated Reduction | Alleviated Increase | Alleviated Increase | Decreased | Decreased |

| This compound + Corticosterone | 8.0 | Alleviated Reduction | Alleviated Increase | Alleviated Increase | Decreased | Decreased |

| This compound + Corticosterone | 16.0 | Alleviated Reduction | Alleviated Increase | Alleviated Increase | Decreased | Decreased |

Data is qualitative as presented in the source publication.[1] Specific quantitative values were not provided.

Table 2: Anti-Proliferative Activity of Longistyline C against Human Cancer Cell Lines (IC50 values)

| Cell Line | Cancer Type | IC50 (µmol L-1) |

| MDA-MB-231 | Human breast cancer | 14.4 |

| HeLa | Cervical cancer | 16.1 |

| HepG2 | Liver cancer | 19.6 |

| SW480 | Colon cancer | 17.4 |

| A549 | Non-small cell lung cancer | 25.7 - 29.6 |

| NCI-H460 | Non-small cell lung cancer | 25.7 - 29.6 |

| NCI-H1299 | Non-small cell lung cancer | 25.7 - 29.6 |

Data from a study on Longistyline C, a related compound.[2]

Experimental Protocols

Detailed experimental protocols from the primary study on this compound are not publicly available. The following are generalized, standard protocols for the key assays used to assess neuroprotection in PC12 cells.

Cell Culture and Treatment

PC12 cells are cultured in RPMI-1640 medium supplemented with 10% horse serum, 5% fetal bovine serum, and penicillin/streptomycin at 37°C in a humidified atmosphere of 5% CO2. For experiments, cells are seeded in appropriate culture plates. To induce neurotoxicity, cells are treated with corticosterone (e.g., 400 µM) for a specified period (e.g., 24-48 hours). For protection assays, cells are pre-treated with various concentrations of this compound for a set time (e.g., 2 hours) before the addition of corticosterone.[3][4]

Cell Viability Assay (MTT Assay)

-

After treatment, the culture medium is removed.

-

MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.

-

The MTT solution is removed, and DMSO is added to dissolve the formazan crystals.

-

The absorbance is measured at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control.[3][4]

Lactate Dehydrogenase (LDH) Release Assay

-

After treatment, the culture supernatant is collected.

-

The amount of LDH released into the supernatant is measured using a commercially available LDH cytotoxicity assay kit, following the manufacturer's instructions.

-

Absorbance is read at the appropriate wavelength. LDH release is an indicator of cell membrane damage.[1]

DNA Fragmentation Analysis

-

Apoptotic DNA fragmentation can be qualitatively observed using agarose gel electrophoresis.

-

After treatment, cells are harvested and lysed.

-

DNA is extracted using a phenol-chloroform extraction method.

-

The DNA is then run on a 1.5% agarose gel. The presence of a "ladder" pattern indicates apoptosis.

Intracellular Calcium ([Ca2+]i) Measurement

-

Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM) for a specified time at 37°C.

-

After washing to remove excess dye, the fluorescence is measured using a fluorescence spectrophotometer or a fluorescence microscope with appropriate excitation and emission wavelengths.

-

Changes in fluorescence intensity correspond to changes in intracellular calcium concentration.

Caspase-3 Activity Assay

-

After treatment, cells are lysed to release cellular proteins.

-

A fluorogenic caspase-3 substrate (e.g., Ac-DEVD-AMC) is added to the cell lysate.

-

The cleavage of the substrate by active caspase-3 releases a fluorescent molecule (AMC).

-

The fluorescence is measured over time using a fluorometer. The rate of increase in fluorescence is proportional to caspase-3 activity.[1]

Conclusion and Future Directions

Current evidence strongly suggests that this compound possesses neuroprotective properties, primarily through the modulation of intracellular calcium and the inhibition of caspase-3-mediated apoptosis. The anti-proliferative activity of the related compound, Longistyline C, indicates a promising avenue for future investigation into the potential anti-cancer effects of this compound.

To further elucidate the mechanism of action of this compound, future research should focus on:

-

Identifying the direct molecular targets of this compound.

-

Conducting comprehensive studies on its effects on various cancer cell lines.

-

Investigating its in vivo efficacy and safety in animal models of neurodegenerative diseases and cancer.

-

Exploring its potential anti-inflammatory and antioxidant properties.

A deeper understanding of the multifaceted mechanism of action of this compound will be crucial for its potential development as a novel therapeutic agent.

References

- 1. [Neuroprotective effect of this compound against corticosterone-induced neurotoxicity in PC12 cells] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. cabidigitallibrary.org [cabidigitallibrary.org]

- 3. Vanillic Acid Protects PC12 Cells from Corticosterone-Induced Neurotoxicity via Regulating Immune and Metabolic Dysregulation Based on Computational Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

Unveiling the Antimicrobial Potential of Longistyline A: A Technical Guide

For Immediate Release

Researchers, scientists, and drug development professionals now have access to a comprehensive technical guide on the antimicrobial spectrum of Longistyline A, a promising natural stilbene isolated from the leaves of the pigeon pea (Cajanus cajan). This document collates the current scientific knowledge, presenting quantitative data, detailed experimental methodologies, and visual representations of experimental workflows to facilitate further research and development in the field of antimicrobial agents.

Core Findings on Antimicrobial Activity

This compound has demonstrated significant antibacterial activity, particularly against Gram-positive bacteria. Notably, it exhibits potent efficacy against methicillin-resistant Staphylococcus aureus (MRSA), a major cause of antibiotic-resistant infections.

Table 1: Antimicrobial Spectrum of this compound

| Microorganism | Strain | MIC (µg/mL) | MBC (µg/mL) | Reference |

| Staphylococcus aureus (MRSA) | USA300 | 1.56 | >1.56 | [1] |

| Escherichia coli | (Not specified) | Inactive | (Not applicable) | [1] |

MIC: Minimum Inhibitory Concentration; MBC: Minimum Bactericidal Concentration

Mechanism of Action: Disrupting the Bacterial Fortress

Current research indicates that this compound exerts its antimicrobial effect by targeting the integrity of the bacterial cell membrane.[1] The proposed mechanism involves the perturbation of the bacterial membrane potential and an increase in membrane permeability. This disruption leads to the leakage of essential cellular components, ultimately resulting in bacterial cell death.

Experimental Protocols: A Blueprint for Research

To ensure the reproducibility and advancement of research on this compound, this guide provides detailed experimental protocols for key assays used to determine its antimicrobial properties.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of this compound against various microbial strains is determined using the broth microdilution method, following the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

Materials:

-

This compound stock solution (in DMSO)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi

-

96-well microtiter plates

-

Bacterial or fungal inoculum standardized to 0.5 McFarland

-

Positive control (e.g., Vancomycin for MRSA)

-

Negative control (broth with DMSO)

Procedure:

-

Serial Dilution: A two-fold serial dilution of this compound is prepared in the 96-well plate using the appropriate broth to achieve a range of final concentrations.

-

Inoculation: Each well is inoculated with the standardized microbial suspension.

-

Incubation: The plates are incubated at 37°C for 18-24 hours for bacteria or at an appropriate temperature and duration for fungi.

-

MIC Determination: The MIC is recorded as the lowest concentration of this compound that completely inhibits visible growth of the microorganism.

Membrane Potential Assay

The effect of this compound on bacterial membrane potential can be assessed using a fluorescent probe, such as DiSC3(5).

Materials:

-

Bacterial cells in mid-logarithmic growth phase

-

DiSC3(5) fluorescent dye

-

This compound

-

Buffer solution (e.g., PBS)

-

Fluorometer

Procedure:

-

Cell Preparation: Bacterial cells are washed and resuspended in the buffer.

-

Dye Loading: DiSC3(5) is added to the cell suspension, and the mixture is incubated to allow the dye to accumulate in the polarized bacterial membranes.

-

Baseline Fluorescence: The baseline fluorescence is measured.

-

Treatment: this compound is added to the cell suspension.

-

Fluorescence Monitoring: The change in fluorescence is monitored over time. An increase in fluorescence indicates depolarization of the bacterial membrane.

Visualizing the Workflow

To further clarify the experimental process, the following diagram illustrates the workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound.

This technical guide serves as a foundational resource for the scientific community, aiming to accelerate the exploration of this compound as a potential candidate for the development of new antimicrobial therapies. The provided data and protocols are intended to standardize research efforts and foster innovation in the fight against infectious diseases.

References

The Neuroprotective Potential of Longistyline A: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neurodegenerative diseases represent a significant and growing challenge to global health, creating a critical need for the discovery and development of novel neuroprotective agents. Longistyline A, a natural compound, has emerged as a molecule of interest in this field. This technical whitepaper provides an in-depth analysis of the current scientific literature on the neuroprotective effects of this compound. It summarizes the key quantitative data, details the experimental methodologies used to assess its efficacy, and visualizes its proposed mechanism of action through signaling pathway diagrams. This document aims to serve as a comprehensive resource for researchers and professionals involved in the exploration of new therapeutic strategies for neurological disorders.

Introduction to this compound

This compound is a phenolic compound that has been investigated for its potential therapeutic properties. Its structural characteristics place it within a class of molecules that have demonstrated a range of biological activities. In the context of neuroprotection, research has focused on its ability to mitigate cellular damage and death in neuronal cell models. This whitepaper will delve into the specific findings related to its neuroprotective effects, with a focus on a key study that has illuminated its potential mechanism of action.

In Vitro Evidence of Neuroprotection

The primary evidence for the neuroprotective effects of this compound comes from a study utilizing a well-established in vitro model of neurotoxicity. In this model, PC12 cells, a cell line derived from a pheochromocytoma of the rat adrenal medulla, were exposed to corticosterone to induce cellular stress and damage, mimicking some aspects of neuronal injury.

The study demonstrated that this compound can protect these cells from corticosterone-induced neurotoxicity. Specifically, when PC12 cells were treated with this compound in the presence of corticosterone, there was a noticeable alleviation of the toxic effects. This included an improvement in cell survival rates and a reduction in the release of lactate dehydrogenase (LDH), an indicator of cell membrane damage.[1]

Quantitative Data on Neuroprotective Efficacy

Table 1: Summary of this compound Neuroprotective Effects

| Compound | Model System | Toxin | Concentrations Tested (µM) | Observed Effects | Reference |

| This compound | PC12 Cells | Corticosterone (100 µM) | 4.0, 8.0, 16.0 | Alleviated the reduction in cell survival rate and the increase in LDH release.[1] | [1] |

Table 2: Neuroprotective Efficacy of the Related Compound Longistyline C

| Compound | Model System | Toxin | Concentration (µM) | Effect on Cell Survival Rate | Reference |

| Longistyline C | PC12 Cells | Glutamate (15 mM) | 8 | Increased from 57.6% (glutamate only) to 84.4%.[2][3] | [2][3][4] |

Proposed Mechanism of Action and Signaling Pathways

The neuroprotective effects of this compound are believed to be mediated through its influence on key intracellular signaling pathways that are involved in cell death and survival.

Modulation of Intracellular Calcium and Caspase-3 Activity

The study on this compound identified two critical molecular targets: intracellular calcium concentration ([Ca2+]i) and caspase-3 activity. Corticosterone-induced neurotoxicity is associated with a significant increase in both of these factors, leading to apoptosis, or programmed cell death.[1]

This compound was found to counteract these effects by decreasing both the elevated intracellular calcium levels and the heightened caspase-3 activity. This suggests a mechanism where this compound interferes with the apoptotic cascade initiated by corticosterone.[1]

Caption: Proposed neuroprotective mechanism of this compound.

Insights from the Longistyline C Signaling Pathway

Research on the related compound, Longistyline C, provides a more detailed look at a potential signaling pathway that may share similarities with that of this compound. Longistyline C exerts its neuroprotective effects against glutamate-induced toxicity by regulating the NMDAR/NR2B-ERK pathway.[2][4] It was found to down-regulate the expression of NMDAR/NR2B and Ca2+/calmodulin-dependent protein kinase II (CaMKII), while up-regulating the phosphorylation of ERK and CREB.[2][4]

Caption: Neuroprotective signaling pathway of Longistyline C.

Experimental Protocols

The following are detailed descriptions of the key experimental methodologies typically employed in the assessment of neuroprotective compounds like this compound.

Cell Culture and Treatment

-

Cell Line: PC12 cells are cultured in a suitable medium, such as DMEM, supplemented with fetal bovine serum and antibiotics. They are maintained in a humidified incubator at 37°C with 5% CO2.

-

Induction of Neurotoxicity: To induce neurotoxicity, the culture medium is replaced with a medium containing the toxic agent. For the this compound study, 100 µM corticosterone was used for 48 hours.[1]

-

Compound Treatment: The neuroprotective compound, this compound, is dissolved in a suitable solvent (e.g., DMSO) and added to the cell cultures at various concentrations (4.0, 8.0, and 16.0 µM) along with the toxin.[1]

Caption: General workflow for in vitro neuroprotection assays.

Cell Viability Assay (MTT Assay)

-

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

-

Procedure:

-

After the treatment period, MTT solution is added to each well and incubated for a few hours to allow the formation of formazan crystals.

-

A solubilizing agent, such as DMSO, is then added to dissolve the formazan crystals.

-

The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (e.g., 490 nm).

-

Cell viability is expressed as a percentage of the untreated control.

-

Lactate Dehydrogenase (LDH) Release Assay

-

Principle: LDH is a cytosolic enzyme that is released into the culture medium upon damage to the plasma membrane. The amount of LDH in the medium is proportional to the number of lysed cells.

-

Procedure:

-

After treatment, the culture supernatant is collected.

-

The supernatant is incubated with a reaction mixture containing lactate and NAD+.

-

The LDH-catalyzed conversion of lactate to pyruvate reduces NAD+ to NADH, which can be measured spectrophotometrically.

-

The amount of LDH release is calculated as a percentage of the total LDH (from cell lysates).

-

Measurement of Intracellular Calcium ([Ca2+]i)

-

Principle: Fluorescent calcium indicators, such as Fura-2/AM, are used to measure intracellular calcium concentrations.

-

Procedure:

-

Cells are loaded with the fluorescent dye.

-

After loading, the cells are washed and the fluorescence is measured using a fluorometer or a fluorescence microscope.

-

Changes in fluorescence intensity correspond to changes in intracellular calcium levels.

-

Caspase-3 Activity Assay

-

Principle: This assay uses a specific substrate for caspase-3 that is conjugated to a colorimetric or fluorescent reporter. Cleavage of the substrate by active caspase-3 releases the reporter, which can then be quantified.

-

Procedure:

-

Cell lysates are prepared after the treatment period.

-

The lysate is incubated with the caspase-3 substrate.

-

The amount of cleaved reporter is measured using a spectrophotometer or fluorometer.

-

The activity is compared to that of untreated or toxin-treated controls.

-

Conclusion and Future Directions

The existing evidence, primarily from in vitro studies, suggests that this compound possesses neuroprotective properties against corticosterone-induced neurotoxicity. The proposed mechanism involves the modulation of intracellular calcium levels and the inhibition of caspase-3 activity, key mediators of apoptotic cell death.

While these findings are promising, further research is necessary to fully elucidate the therapeutic potential of this compound. Future studies should aim to:

-

Obtain detailed quantitative data on the dose-response relationship of this compound in various neurotoxicity models.

-

Fully characterize the upstream and downstream components of the signaling pathways modulated by this compound.

-

Evaluate the efficacy of this compound in in vivo models of neurodegenerative diseases to assess its bioavailability, safety, and therapeutic window.

-

Explore the potential for synergistic effects when combined with other neuroprotective agents.

A deeper understanding of the molecular mechanisms underlying the neuroprotective effects of this compound will be crucial for its potential development as a novel therapeutic agent for the treatment of neurodegenerative disorders.

References

- 1. [Neuroprotective effect of this compound against corticosterone-induced neurotoxicity in PC12 cells] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Longistyline C acts antidepressant in vivo and neuroprotection in vitro against glutamate-induced cytotoxicity by regulating NMDAR/NR2B-ERK pathway in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Corticosterone induces neurotoxicity in PC12 cells via disrupting autophagy flux mediated by AMPK/mTOR signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Longistyline C acts antidepressant in vivo and neuroprotection in vitro against glutamate-induced cytotoxicity by regulating NMDAR/NR2B-ERK pathway in PC12 cells | PLOS One [journals.plos.org]

Longistyline A: A Technical Guide on its Discovery, Origin, and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

Longistyline A, a prenylated stilbenoid, has emerged as a molecule of significant interest in the scientific community. Initially identified from the plant genus Flemingia, and later reported in Cajanus cajan (pigeon pea), this natural product has demonstrated a range of promising biological activities. This technical guide provides a comprehensive overview of the discovery, origin, and multifaceted biological effects of this compound, with a focus on its neuroprotective and antimicrobial properties. Detailed experimental methodologies, quantitative data, and elucidated signaling pathways are presented to serve as a valuable resource for researchers and professionals in the field of drug discovery and development.

Discovery and Origin

This compound (IUPAC name: 3-methoxy-2-(3-methylbut-2-enyl)-5-[(E)-2-phenylethenyl]phenol) is a naturally occurring stilbene. While extensively studied in the context of its presence in the leaves of the pigeon pea, Cajanus cajan, evidence suggests its initial discovery and isolation may have originated from phytochemical investigations of plants belonging to the Flemingia genus, within the same Fabaceae family. Stilbenoids are a well-known class of secondary metabolites in these plants, often exhibiting significant bioactivities.

The isolation of this compound from Cajanus cajan leaves has been well-documented in more recent literature, particularly in studies focusing on its pharmacological properties.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₂₀H₂₂O₂ |

| Molecular Weight | 294.4 g/mol |

| IUPAC Name | 3-methoxy-2-(3-methylbut-2-enyl)-5-[(E)-2-phenylethenyl]phenol |

| CAS Number | 64095-60-9 |

Biological Activities and Quantitative Data

This compound has been shown to possess notable antimicrobial and neuroprotective activities. The following tables summarize the key quantitative data from published studies.

Table 3.1: Antimicrobial Activity of this compound

| Activity | Test Organism | Parameter | Value | Reference |

| Anti-MRSA | Methicillin-resistant Staphylococcus aureus | MIC | 1.56 µg/mL | [1] |

| Cytotoxicity | Murine Macrophages | CC₅₀ | 8.61 ± 0.57 µg/mL | [1] |

| Antiplasmodial | Plasmodium falciparum (3D7 strain) | IC₅₀ | 34 ± 11 µM | [2][3] |

Table 3.2: Neuroprotective Activity of this compound

| Model | Cell Line | Treatment | Concentration | Effect | Reference |

| Corticosterone-induced Neurotoxicity | PC12 cells | This compound | 4.0, 8.0, 16.0 µmol/L | Alleviation of DNA fragmentation, decreased intracellular Ca²⁺, and reduced caspase-3 activity. | [4] |

Experimental Protocols

Isolation of this compound from Cajanus cajan Leaves

The following is a generalized protocol based on methods described for the isolation of stilbenoids from Cajanus cajan:

-

Extraction: Dried and powdered leaves of Cajanus cajan are extracted with a suitable solvent, such as methanol or ethanol, at room temperature. The extraction is typically repeated multiple times to ensure a comprehensive recovery of the phytochemicals.

-

Fractionation: The crude extract is concentrated under reduced pressure and then subjected to liquid-liquid partitioning with solvents of increasing polarity (e.g., n-hexane, ethyl acetate, and n-butanol) to separate compounds based on their polarity.

-

Chromatographic Purification: The ethyl acetate fraction, often enriched with stilbenoids, is subjected to a series of chromatographic techniques for the purification of this compound. This may include:

-

Silica gel column chromatography with a gradient elution system (e.g., hexane-ethyl acetate).

-

Sephadex LH-20 column chromatography.

-

Preparative High-Performance Liquid Chromatography (HPLC) for final purification to yield this compound as a pure compound.

-

-

Structure Elucidation: The structure of the isolated compound is confirmed using spectroscopic methods, including ¹H-NMR, ¹³C-NMR, and mass spectrometry (MS), and by comparison with published data.

In Vitro Anti-MRSA Activity Assay

-

Minimum Inhibitory Concentration (MIC) Determination: The MIC of this compound against MRSA is determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines. A serial dilution of this compound is prepared in a 96-well microtiter plate with Mueller-Hinton broth. Each well is inoculated with a standardized suspension of MRSA. The plates are incubated, and the MIC is defined as the lowest concentration of this compound that completely inhibits visible bacterial growth.

-

Cytotoxicity Assay: The cytotoxic effect of this compound on a mammalian cell line (e.g., murine macrophages) is assessed using the MTT assay. Cells are incubated with various concentrations of this compound for a specified period. The MTT reagent is then added, and the resulting formazan crystals are dissolved. The absorbance is measured to determine cell viability, and the 50% cytotoxic concentration (CC₅₀) is calculated.

Neuroprotection Assay in PC12 Cells

-

Cell Culture and Treatment: PC12 cells are cultured under standard conditions. To induce neurotoxicity, cells are exposed to corticosterone (e.g., 100 µmol/L) for 48 hours. For the neuroprotection assay, cells are pre-incubated with different concentrations of this compound for a specified time before the addition of corticosterone.

-

Assessment of Neuroprotection:

-

Cell Viability: Cell survival is quantified using the MTT assay.

-

Lactate Dehydrogenase (LDH) Release: The release of LDH into the culture medium, an indicator of cell damage, is measured using a commercially available kit.

-

DNA Fragmentation: Apoptotic DNA fragmentation is assessed by techniques such as TUNEL staining or agarose gel electrophoresis.

-

Intracellular Calcium ([Ca²⁺]i) Measurement: Changes in intracellular calcium levels are monitored using a fluorescent calcium indicator dye (e.g., Fluo-4 AM) and fluorescence microscopy or a plate reader.

-

Caspase-3 Activity: The activity of caspase-3, a key executioner caspase in apoptosis, is measured using a colorimetric or fluorometric assay.

-

Signaling Pathways and Mechanisms of Action

Neuroprotective Signaling Pathway

This compound exerts its neuroprotective effects against corticosterone-induced neurotoxicity in PC12 cells by modulating intracellular signaling cascades associated with apoptosis. The proposed pathway involves the inhibition of key apoptotic events.

References

Unveiling the Molecular Architecture of Longistyline A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the structural elucidation of Longistyline A, a stilbenoid isolated from the leaves of Cajanus cajan (L.) Millsp. The determination of its chemical structure was accomplished through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). This document outlines the experimental protocols for its isolation and presents a comprehensive analysis of the spectroscopic data that were instrumental in establishing its molecular framework.

Isolation of this compound

This compound was isolated from the leaves of Cajanus cajan through a bioactivity-guided fractionation process. The dried and powdered leaves were subjected to extraction and a series of chromatographic separations to yield the pure compound.

Experimental Protocol: Isolation and Purification

Plant Material: Leaves of Cajanus cajan were collected and air-dried.

Extraction: The dried leaf material was macerated with a solvent system to extract the secondary metabolites.

Fractionation: The crude extract was then subjected to bioactivity-guided fractionation. This process involves separating the extract into different fractions using chromatographic techniques and testing each fraction for a specific biological activity. In the case of the initial isolation, this was guided by antiplasmodial activity.

Purification: The active fractions containing this compound were further purified using preparative High-Performance Liquid Chromatography (HPLC) to yield the pure compound. The identity and purity of this compound were confirmed by comparing its spectroscopic data with previously reported values.[1][2][3]

Structural Elucidation via Spectroscopic Analysis

The molecular structure of this compound was determined through the comprehensive analysis of its spectroscopic data. Mass spectrometry provided the molecular formula, while detailed 1D and 2D NMR experiments revealed the connectivity of the atoms within the molecule.

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) was employed to determine the exact mass and elemental composition of this compound.

Table 1: Mass Spectrometry Data for this compound

| Ion | Calculated m/z | Observed m/z | Molecular Formula |

| [M]+ | 294.16198 | Data not available in search results | C₂₀H₂₂O₂ |

Note: The observed m/z value is not available in the provided search results. The molecular formula was confirmed by HRMS in the original study.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy were the primary tools used to elucidate the structure of this compound. The chemical shifts (δ) are reported in parts per million (ppm).

Table 2: ¹H NMR Spectroscopic Data for this compound

| Position | Chemical Shift (δ) (ppm) | Multiplicity | Coupling Constant (J) (Hz) |

| Data not available in search results |

Table 3: ¹³C NMR Spectroscopic Data for this compound

| Position | Chemical Shift (δ) (ppm) |

| Data not available in search results |

Note: The detailed ¹H and ¹³C NMR chemical shifts and coupling constants for this compound were not available in the abstracts of the searched articles. Access to the full-text publication is required for this specific data.

Workflow for Structural Elucidation

The logical flow from the plant source to the final elucidated structure of this compound is a systematic process involving extraction, isolation, and detailed spectroscopic analysis.

Caption: Workflow for the isolation and structural elucidation of this compound.

Conclusion

The structural elucidation of this compound is a classic example of natural product chemistry, relying on the systematic application of extraction and chromatographic techniques followed by detailed spectroscopic analysis. The definitive assignment of its structure was made possible through the combined interpretation of mass spectrometry and nuclear magnetic resonance data. This foundational work enables further investigation into the pharmacological properties and potential therapeutic applications of this stilbenoid.

References

Methodological & Application

Application Note: Quantification of Longistyline A in Cajanus cajan Extracts

Abstract

This application note provides a detailed protocol for the quantification of Longistyline A, a bioactive stilbene, in plant extracts, particularly from the leaves of Cajanus cajan (pigeon pea). Methodologies for sample preparation, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) are described. This document is intended for researchers, scientists, and drug development professionals working on the analysis and characterization of natural products.

Introduction

This compound is a prenylated stilbenoid with the molecular formula C₂₀H₂₂O₂ and a molecular weight of 294.4 g/mol .[1] It has been isolated from the leaves of Cajanus cajan (L.) Millsp, commonly known as pigeon pea.[1][2][3] Recent studies have highlighted its significant antibacterial activity, particularly against Methicillin-resistant Staphylococcus aureus (MRSA).[2][3] The mechanism of action involves the disruption of bacterial membrane potential and permeability.[2][3] Given its therapeutic potential, accurate and reliable methods for the quantification of this compound in plant extracts are essential for quality control, standardization, and further pharmacological studies. This application note outlines validated methods for the quantification of this compound.

Experimental Protocols

Sample Collection and Preparation

1.1. Plant Material: Fresh leaves of Cajanus cajan should be collected. The plant material should be authenticated by a plant taxonomist.

1.2. Sample Pre-treatment: The collected leaves are washed with distilled water to remove any debris and then air-dried or freeze-dried. The dried leaves are ground into a fine powder using a grinder.

1.3. Extraction of this compound:

-

Weigh 1.0 g of the powdered leaf sample.

-

Perform extraction using maceration, sonication, or Soxhlet extraction with methanol or ethanol.[4] For a standard maceration:

-

Add 20 mL of methanol to the powdered sample.

-

Stir the mixture for 24 hours at room temperature.

-

-

Filter the extract through Whatman No. 1 filter paper.

-

The solvent from the filtered extract is then evaporated under reduced pressure to obtain the crude extract.

-

The dried extract is reconstituted in a known volume of a suitable solvent (e.g., methanol) for analysis.[4]

Quantification by HPLC-UV

This method is based on a validated Reverse Phase-High Performance Liquid Chromatography (RP-HPLC) method for the determination of this compound in Cajanus cajan.[5]

2.1. Instrumentation and Chromatographic Conditions:

-

HPLC System: A standard HPLC system equipped with a UV detector.

-

Column: Thermo BDS Hypersil C18 column (4.6 mm x 250 mm, 5 µm).[5]

-

Mobile Phase: Methanol-water (8:2, v/v).[5]

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: Stilbenoids are typically detected between 280 nm and 320 nm. A photodiode array (PDA) detector can be used to determine the optimal wavelength.

-

Injection Volume: 20 µL.

-

Column Temperature: 30 °C.

2.2. Standard Preparation:

-

Prepare a stock solution of this compound standard in methanol (e.g., 1 mg/mL).

-

Prepare a series of calibration standards by serially diluting the stock solution to cover the expected concentration range in the plant extracts.

2.3. Data Analysis:

-

Construct a calibration curve by plotting the peak area of the this compound standard against its concentration.

-

Determine the concentration of this compound in the plant extract samples by interpolating their peak areas from the calibration curve.

Quantification by UPLC-MS/MS (for higher sensitivity)

For lower concentrations or complex matrices, a UPLC-MS/MS method is recommended. This provides higher sensitivity and selectivity.

3.1. Instrumentation and Conditions:

-

UPLC System: A standard UPLC system.

-

Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

-

Column: A suitable C18 column for UPLC, such as an Agilent Zorbax XDB-C18 (50 x 2.1 mm, 1.8 µm).[6][7]

-

Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

-

Flow Rate: 0.2-0.4 mL/min.

-

Ionization Mode: Negative ion electrospray ionization (ESI-).

-

MS/MS Detection: Multiple Reaction Monitoring (MRM) mode. The precursor and product ions for this compound need to be determined by infusing a standard solution. For Longistyline C (a related compound), a precursor ion of [M+H]+ at m/z 295.169 has been reported, with product ions at 227.106506 and 239.107376. Similar fragmentation would be expected for this compound.

3.2. Standard and Sample Preparation:

-

Prepare standards and samples as described for the HPLC-UV method, but at lower concentrations suitable for UPLC-MS/MS.

3.3. Data Analysis:

-

Quantification is performed using the peak area ratio of the analyte to an internal standard (if used) against the concentration of the calibration standards.

Data Presentation

The following tables summarize the quantitative data from a validated HPLC-UV method for this compound.[5]

Table 1: HPLC-UV Method Validation Parameters for this compound Quantification

| Parameter | Value |

| Linearity Range | 0.00288 - 0.0576 µg[5] |

| Average Recovery | 98.9%[5] |

| Relative Standard Deviation (RSD) | 2.4%[5] |

Visualizations

Caption: Experimental workflow for the quantification of this compound.

Caption: Proposed mechanism of antibacterial action of this compound.

References

- 1. Longistylin A from Cajanus cajan (L.) Millsp. disturbs glycerophospholipid metabolism and cytokinin biosynthesis of Nocardia seriolae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Longistylin A, a natural stilbene isolated from the leaves of Cajanus cajan, exhibits significant anti-MRSA activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. From Tradition to Health: Chemical and Bioactive Characterization of Five Traditional Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 5. [Determination of longistylin A and longistylin C in Cajanus cajan] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. UPLC-MS method for quantification of pterostilbene and its application to comparative study of bioavailability and tissue distribution in normal and Lewis lung carcinoma bearing mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. UPLC-MS method for quantification of pterostilbene and its application to comparative study of bioavailability and tissue distribution in normal and Lewis lung carcinoma bearing mice - Beijing Institute of Technology [pure.bit.edu.cn]

Application Notes and Protocols: Longistyline A for in vitro MRSA Treatment

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Longistyline A, a natural stilbene isolated from the leaves of Cajanus cajan (pigeon pea), has demonstrated significant in vitro activity against Methicillin-resistant Staphylococcus aureus (MRSA), a major cause of antibiotic-resistant infections.[1][2] These application notes provide a summary of the available data and detailed protocols for the in vitro evaluation of this compound's efficacy against MRSA. The methodologies described are based on established antimicrobial susceptibility testing standards and findings from published research.

Data Presentation

The in vitro anti-MRSA activity of this compound is summarized in the table below. The data highlights its potent inhibitory and bactericidal effects, alongside its selectivity for bacterial cells over mammalian cells.

| Parameter | Value | Cell Type/Strain | Reference |

| Minimum Inhibitory Concentration (MIC) | 1.56 µg/mL | MRSA | [1][2] |

| Bactericidal Activity | 3-log decrease in survival within 8 hours | MRSA | [1][2] |

| 50% Cytotoxic Concentration (CC50) | 8.61 ± 0.57 µg/mL | Murine Macrophages | [1][2] |

Experimental Protocols

The following are detailed protocols for key in vitro experiments to assess the anti-MRSA activity of this compound.

Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method to determine the lowest concentration of this compound that visibly inhibits the growth of MRSA.

Materials:

-

This compound

-

MRSA strain (e.g., ATCC 43300)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

96-well microtiter plates

-

Spectrophotometer

-

Incubator (37°C)

-

Sterile pipette tips and tubes

Procedure:

-

Preparation of Bacterial Inoculum: a. From a fresh agar plate, select 3-5 isolated colonies of the MRSA strain. b. Inoculate the colonies into a tube containing 5 mL of CAMHB. c. Incubate at 37°C with shaking until the turbidity reaches that of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). d. Dilute the bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.

-

Preparation of this compound Dilutions: a. Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). b. Perform serial two-fold dilutions of the this compound stock solution in CAMHB in a separate 96-well plate to create a range of concentrations.

-

Assay Performance: a. Add 50 µL of the diluted bacterial inoculum to each well of a new 96-well microtiter plate. b. Transfer 50 µL of the serially diluted this compound solutions to the corresponding wells containing the bacterial suspension. c. Include a positive control (bacteria without this compound) and a negative control (broth only). d. Incubate the plate at 37°C for 18-24 hours.

-

Determination of MIC: a. After incubation, visually inspect the wells for turbidity. b. The MIC is the lowest concentration of this compound at which there is no visible growth of bacteria.

Time-Kill Kinetic Assay

This protocol evaluates the bactericidal activity of this compound against MRSA over time.

Materials:

-

This compound

-

MRSA strain

-

CAMHB

-

Sterile flasks or tubes

-

Incubator with shaking (37°C)

-

Tryptic Soy Agar (TSA) plates

-

Sterile saline or PBS

Procedure:

-

Preparation: a. Prepare an MRSA inoculum as described in the MIC protocol, adjusting the final concentration to approximately 5 x 10⁵ CFU/mL in flasks containing CAMHB. b. Add this compound to the flasks at concentrations corresponding to 1x, 2x, and 4x the predetermined MIC. c. Include a growth control flask without this compound.

-

Incubation and Sampling: a. Incubate the flasks at 37°C with constant agitation. b. At predetermined time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot from each flask.

-

Viable Cell Counting: a. Perform serial ten-fold dilutions of the collected aliquots in sterile saline or PBS. b. Plate 100 µL of the appropriate dilutions onto TSA plates. c. Incubate the plates at 37°C for 18-24 hours. d. Count the number of colonies on the plates to determine the CFU/mL at each time point.

-

Data Analysis: a. Plot the log₁₀ CFU/mL against time for each concentration of this compound and the growth control. b. A bactericidal effect is typically defined as a ≥3-log₁₀ reduction in CFU/mL compared to the initial inoculum.

Bacterial Membrane Integrity Assay

This protocol provides a conceptual framework for assessing the membrane-damaging effects of this compound, as suggested by existing research.[1][2]

Materials:

-

This compound

-

MRSA strain

-

Fluorescent dyes for membrane potential or permeability (e.g., DiSC₃(5) for membrane potential, SYTOX Green for permeability)

-

Fluorometer or fluorescence microscope

-

Buffer solution (e.g., PBS)

Procedure:

-

Bacterial Cell Preparation: a. Grow MRSA to the mid-logarithmic phase and harvest the cells by centrifugation. b. Wash the cells with a suitable buffer and resuspend them to a standardized optical density.

-

Assay for Membrane Depolarization (using DiSC₃(5)): a. Incubate the bacterial suspension with DiSC₃(5) in the dark until the fluorescence signal stabilizes. b. Add this compound at various concentrations. c. Monitor the increase in fluorescence over time. An increase in fluorescence indicates membrane depolarization.

-

Assay for Membrane Permeabilization (using SYTOX Green): a. Incubate the bacterial suspension with SYTOX Green, which cannot penetrate intact membranes. b. Add this compound at various concentrations. c. Measure the increase in fluorescence. An increase in fluorescence indicates that the membrane has become permeable, allowing the dye to enter and bind to nucleic acids.

Visualizations

The following diagrams illustrate the experimental workflow for evaluating this compound and its proposed mechanism of action against MRSA.

Caption: Experimental workflow for the in vitro evaluation of this compound against MRSA.

Caption: Proposed mechanism of action of this compound on the MRSA cell membrane.

References

Application Notes and Protocols for Neuroprotective Assays of Longistyline A

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the neuroprotective properties of Longistyline A, a natural stilbene with potential therapeutic applications in neurodegenerative disorders. The protocols detailed below are designed to enable the in vitro assessment of this compound's efficacy in protecting neuronal cells from glucocorticoid-induced toxicity, a common model for stress-related neuronal damage.

Introduction

This compound, isolated from the leaves of Cajanus cajan, has demonstrated neuroprotective effects against corticosterone-induced neurotoxicity in pheochromocytoma (PC12) cells.[1] Corticosterone, a glucocorticoid, can induce neuronal damage and apoptosis, processes implicated in various neurodegenerative diseases. The neuroprotective mechanism of this compound is believed to involve the attenuation of intracellular calcium ([Ca2+]i) influx and the inhibition of caspase-3 activity, key mediators of apoptotic cell death.[1]

While specific quantitative data for the effects of this compound are not available in the currently accessible literature, this document provides detailed protocols for the assays used to determine its neuroprotective activity. To illustrate the expected outcomes, representative data from studies on Cajaninstilbene acid (CSA), a structurally related compound from the same plant, are presented.

Data Presentation

The following tables summarize the expected quantitative outcomes of neuroprotective assays on this compound, based on representative data from similar compounds and the qualitative descriptions available for this compound itself.

Table 1: Effect of this compound on PC12 Cell Viability in the Presence of Corticosterone

| Treatment Group | Concentration (µmol/L) | Cell Viability (% of Control) |

| Control | - | 100 |

| Corticosterone | 100 | ~50-60% |

| This compound + Corticosterone | 4.0 | Increased |

| This compound + Corticosterone | 8.0 | Increased |

| This compound + Corticosterone | 16.0 | Increased |

Note: Specific percentage increases for this compound are not available. Data is extrapolated from qualitative descriptions.[1]

Table 2: Effect of this compound on Lactate Dehydrogenase (LDH) Release in Corticosterone-Treated PC12 Cells

| Treatment Group | Concentration (µmol/L) | LDH Release (% of Maximum) |

| Control | - | Baseline |

| Corticosterone | 100 | Significantly Increased |

| This compound + Corticosterone | 4.0 | Decreased |

| This compound + Corticosterone | 8.0 | Decreased |

| This compound + Corticosterone | 16.0 | Decreased |

Note: Specific percentage decreases for this compound are not available. Data is extrapolated from qualitative descriptions.[1]

Table 3: Effect of this compound on Caspase-3 Activity and Intracellular Calcium ([Ca2+]i) in Corticosterone-Treated PC12 Cells

| Treatment Group | Concentration (µmol/L) | Caspase-3 Activity | Intracellular Calcium ([Ca2+]i) |

| Control | - | Baseline | Baseline |

| Corticosterone | 100 | Significantly Increased | Significantly Increased |

| This compound + Corticosterone | 4.0 | Decreased | Decreased |

| This compound + Corticosterone | 8.0 | Decreased | Decreased |

| This compound + Corticosterone | 16.0 | Decreased | Decreased |

Note: Specific fold changes or concentration values for this compound are not available. Data is extrapolated from qualitative descriptions.[1]

Proposed Signaling Pathway

The neuroprotective effects of this compound are hypothesized to be mediated through the modulation of intracellular calcium levels and the intrinsic apoptotic pathway. A related compound, Longistyline C, has been shown to act via the NMDAR/NR2B-ERK pathway. The following diagram illustrates a potential signaling cascade for this compound.

Caption: Proposed mechanism of this compound neuroprotection.

Experimental Workflow

The following diagram outlines the general workflow for assessing the neuroprotective effects of this compound in vitro.

Caption: General workflow for in vitro neuroprotection assays.

Experimental Protocols

Cell Culture and Treatment

Materials:

-

PC12 cell line

-

DMEM (Dulbecco's Modified Eagle Medium)

-

Horse Serum (HS)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

This compound

-

Corticosterone

-

Dimethyl sulfoxide (DMSO)

-

96-well and 24-well cell culture plates

Protocol:

-

Culture PC12 cells in DMEM supplemented with 10% HS, 5% FBS, and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Seed cells in 96-well plates at a density of 1 x 10^4 cells/well for viability and LDH assays, or in 24-well plates for other assays, and allow them to adhere for 24 hours.

-

Prepare stock solutions of this compound and corticosterone in DMSO.

-

Pre-treat the cells with varying concentrations of this compound (e.g., 4.0, 8.0, 16.0 µmol/L) for 2 hours.

-

Induce neurotoxicity by adding corticosterone to a final concentration of 100 µmol/L.

-

Incubate the cells for 48 hours before proceeding with the neuroprotective assays.

Cell Viability (MTT) Assay

Materials:

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

Phosphate-Buffered Saline (PBS)

-

Microplate reader

Protocol:

-

After the 48-hour incubation period, add 10 µL of MTT solution to each well of the 96-well plate.

-

Incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Shake the plate for 10 minutes to ensure complete dissolution.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control.

Cytotoxicity (LDH) Assay

Materials:

-

Commercially available LDH cytotoxicity assay kit

-

Cell-free supernatant

-

Microplate reader

Protocol:

-

After the 48-hour incubation, centrifuge the 96-well plate at 250 x g for 5 minutes.

-

Carefully transfer 50 µL of the cell-free supernatant from each well to a new 96-well plate.

-

Prepare the LDH reaction mixture according to the manufacturer's instructions.

-

Add 50 µL of the reaction mixture to each well containing the supernatant.

-

Incubate the plate for 30 minutes at room temperature, protected from light.

-

Add 50 µL of the stop solution provided in the kit.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate LDH release relative to the maximum LDH release control (cells treated with a lysis buffer).

Caspase-3 Activity Assay

Materials:

-

Commercially available colorimetric or fluorometric caspase-3 assay kit

-

Cell lysis buffer

-

Caspase-3 substrate (e.g., DEVD-pNA)

-

Microplate reader

Protocol:

-

After treatment, wash the cells with ice-cold PBS and lyse them with the provided lysis buffer.

-

Centrifuge the lysates at 10,000 x g for 5 minutes at 4°C.

-

Collect the supernatant and determine the protein concentration using a standard protein assay.

-

Add an equal amount of protein from each sample to a new 96-well plate.

-

Add the caspase-3 substrate to each well.

-

Incubate the plate at 37°C for 1-2 hours.

-

Measure the absorbance (for colorimetric assays) or fluorescence (for fluorometric assays) using a microplate reader.

-

Express caspase-3 activity as a fold change relative to the control group.

Intracellular Calcium ([Ca2+]i) Measurement

Materials:

-

Fluo-4 AM or Fura-2 AM calcium indicator dye

-

Hanks' Balanced Salt Solution (HBSS)

-

Pluronic F-127

-

Fluorescence microscope or plate reader

Protocol:

-

After the desired treatment period, wash the cells twice with HBSS.

-

Load the cells with Fluo-4 AM (e.g., 5 µM) and Pluronic F-127 (0.02%) in HBSS for 30-60 minutes at 37°C.

-

Wash the cells three times with HBSS to remove the excess dye.

-

Measure the fluorescence intensity using a fluorescence microscope or a plate reader with appropriate excitation and emission wavelengths (e.g., 488 nm excitation and 520 nm emission for Fluo-4).

-

Express the change in fluorescence intensity as a measure of the relative change in intracellular calcium concentration.

References

Application Notes and Protocols for Testing Longistyline A on Bacterial Biofilms

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for evaluating the efficacy of Longistyline A, a natural stilbene isolated from the leaves of Cajanus cajan, against bacterial biofilms. The protocols outlined below are designed to be adaptable for various bacterial species and research objectives, from initial screening to more detailed mechanistic studies.

Introduction to this compound and Bacterial Biofilms

This compound is a prenylated stilbene with the chemical formula C₂₀H₂₂O₂ and a molecular weight of 294.4 g/mol .[1] It has demonstrated significant antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) with a Minimum Inhibitory Concentration (MIC) of 1.56 µg/mL.[2][3][4] The primary mechanism of its bactericidal action is reported to be the disruption of the bacterial cell membrane, leading to increased permeability and perturbation of the membrane potential.[2][3]

Bacterial biofilms are structured communities of microorganisms encased in a self-produced extracellular polymeric substance (EPS) matrix. This protective environment renders bacteria within a biofilm significantly more resistant to conventional antibiotics and host immune responses.[5][6] The development of novel anti-biofilm agents is a critical area of research in combating chronic and persistent infections. The membrane-targeting activity of this compound suggests its potential as an anti-biofilm agent, as the cell membrane is a crucial component in biofilm formation and maintenance.

These protocols will guide researchers in determining the efficacy of this compound in inhibiting biofilm formation and eradicating established biofilms.

Key Experimental Strategies

A multi-faceted approach is recommended to thoroughly evaluate the anti-biofilm properties of this compound. The following key experiments are detailed in the protocols section:

-

Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC): Essential for understanding the baseline antimicrobial activity against planktonic bacteria and for selecting appropriate concentrations for biofilm assays.

-

Biofilm Inhibition Assay (Crystal Violet Method): A high-throughput method to quantify the ability of this compound to prevent biofilm formation.

-

Biofilm Eradication Assay (Crystal Violet Method): To assess the potency of this compound in disrupting and removing pre-formed, mature biofilms.

-

Cell Viability Assay within Biofilms (Resazurin Assay): To determine the metabolic activity and viability of bacterial cells remaining in the biofilm after treatment with this compound.

-

Confocal Laser Scanning Microscopy (CLSM): For direct visualization of the biofilm structure and the effect of this compound on cell viability and EPS matrix integrity.

Data Presentation

All quantitative data from the following protocols should be meticulously recorded and can be summarized in the following tables for clear comparison and analysis.

Table 1: Planktonic Antimicrobial Activity of this compound

| Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) |

| e.g., S. aureus ATCC 29213 | ||

| e.g., P. aeruginosa PAO1 | ||

| Clinical Isolate 1 |

Table 2: Biofilm Inhibition by this compound

| Bacterial Strain | This compound Conc. (µg/mL) | % Biofilm Inhibition |

| e.g., S. aureus ATCC 29213 | 0.5 x MIC | |

| 1 x MIC | ||

| 2 x MIC | ||

| e.g., P. aeruginosa PAO1 | 0.5 x MIC | |

| 1 x MIC | ||

| 2 x MIC |

Table 3: Biofilm Eradication by this compound

| Bacterial Strain | This compound Conc. (µg/mL) | % Biofilm Eradication |

| e.g., S. aureus ATCC 29213 | 1 x MIC | |

| 2 x MIC | ||

| 4 x MIC | ||

| e.g., P. aeruginosa PAO1 | 1 x MIC | |

| 2 x MIC | ||

| 4 x MIC |

Table 4: Cell Viability within Biofilms after this compound Treatment

| Bacterial Strain | This compound Conc. (µg/mL) | % Cell Viability Reduction |

| e.g., S. aureus ATCC 29213 | 1 x MIC | |

| 2 x MIC | ||

| 4 x MIC | ||

| e.g., P. aeruginosa PAO1 | 1 x MIC | |

| 2 x MIC | ||

| 4 x MIC |

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)

This protocol determines the lowest concentration of this compound that inhibits visible growth (MIC) and the lowest concentration that kills 99.9% of the initial bacterial population (MBC).

Materials:

-

This compound (stock solution in DMSO or ethanol)

-

Bacterial culture in logarithmic growth phase

-

Cation-adjusted Mueller-Hinton Broth (CAMHB) or other suitable broth

-

Sterile 96-well microtiter plates

-

Plate reader (600 nm)

-

Sterile agar plates

Procedure:

-

Prepare a serial two-fold dilution of this compound in CAMHB in a 96-well plate. The concentration range should typically span from 0.06 to 128 µg/mL.

-

Include a positive control (broth with bacteria, no this compound) and a negative control (broth only).

-

Inoculate each well (except the negative control) with the bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.

-

Incubate the plate at 37°C for 18-24 hours.

-

Determine the MIC by visual inspection for the lowest concentration with no visible turbidity. Alternatively, measure the optical density (OD) at 600 nm.

-

For MBC determination, plate 100 µL from each well that shows no visible growth onto sterile agar plates.

-

Incubate the agar plates at 37°C for 24 hours.

-

The MBC is the lowest concentration that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum.